(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C9H9ClF3N |
|---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |
InChI Key |
FRTKYTPNAHAITD-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination step.
Chiral Catalysis: Employing chiral catalysts to directly synthesize the desired enantiomer, thereby bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a synthetic organic compound with a trifluoromethyl group and a chloro substituent on an aromatic ring. It belongs to the class of amines and is often utilized in pharmaceutical research due to its potential biological activity. The presence of both chloro and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Potential Applications
- This compound hydrochloride in pharmaceutical research This compound is utilized due to its potential biological activity. Its unique structural features make it a subject of interest in medicinal chemistry.
- Modification to enhance efficacy These reactions are critical for modifying the compound to enhance its efficacy or reduce toxicity when developing pharmaceuticals.
- Treatment of various conditions Biological activity predictions for this compound hydrochloride suggest potential applications in treating various conditions.
- Binding affinity studies Interaction studies involving this compound hydrochloride typically focus on its binding affinity to various biological targets. High-throughput screening methods can be employed to assess its effects on enzyme activity or receptor binding. These studies are crucial for understanding the mechanism of action and optimizing the compound's pharmacological profile.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloroaniline | Chlorine substituent | Simpler structure without trifluoromethyl |
| 4-Trifluoromethylaniline | Trifluoromethyl group | Lacks chlorine substituent |
| Phenylethylamine | Basic phenyl structure | No halogen substituents, simpler reactivity |
Mechanism of Action
The mechanism of action of (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Table 1: Key Properties of (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine and Analogs
Structural and Electronic Differences
- Substituent Position : The target compound’s 3-Cl,4-CF₃ substitution contrasts with analogs like (S)-1-(4-CF₃phenyl)ethylamine , where the absence of chlorine reduces steric hindrance and alters electronic effects.
- Chirality : The (S)-configuration is critical for enantioselective interactions, as seen in urea derivatives (e.g., 6o) with antiparasitic activity . The (R)-enantiomer of related amines (e.g., ) may exhibit divergent biological profiles.
- Functional Groups : Conversion to urea (e.g., 6o) or amide derivatives (e.g., ) modifies solubility and target binding.
Biological Activity
(S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
With a molecular weight of 223.62 g/mol, the presence of both chloro and trifluoromethyl groups enhances its lipophilicity, potentially influencing its interaction with various biological targets .
Biological Activity Predictions
Using computational tools like the Prediction of Activity Spectra for Substances (PASS), researchers can estimate the pharmacological properties of this compound. These predictions suggest potential applications in treating various conditions, particularly due to its binding affinity to specific receptors or enzymes involved in disease processes.
Antichlamydial Activity
A study highlighted the antichlamydial activity of compounds related to this compound. The results indicated that the trifluoromethyl substituent is crucial for biological activity. Compounds lacking this group were inactive, while those containing it demonstrated significant efficacy against Chlamydia species .
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of this compound. Key findings include:
- Repeat Dose Toxicity : In a study involving repeated oral exposure in mice, a no-observed-adverse-effect level (NOAEL) was established at 50 mg/kg body weight per day. Liver and kidney effects were noted primarily at higher doses .
- Sensitization Potential : The compound exhibited weak sensitization potential, with stimulation indices indicating limited immunological response at various concentrations .
Comparative Analysis with Similar Compounds
The uniqueness of this compound is evident when compared to structurally similar compounds. The following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Chloroaniline | Chlorine substituent | Simpler structure without trifluoromethyl |
| 4-Trifluoromethylaniline | Trifluoromethyl group | Lacks chlorine substituent |
| Phenylethylamine | Basic phenyl structure | No halogen substituents |
| This compound | Chloro and trifluoromethyl groups | Enhanced lipophilicity and potential activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethan-1-amine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving nitration, halogenation, and amination. For example:
Halogenation : Introduce chlorine via electrophilic substitution using Cl2/FeCl3 on a pre-fluorinated phenyl ring .
Amination : Reduce a ketone intermediate (e.g., via Leuckart reaction) to yield the chiral amine. Enantiomeric purity can be achieved using chiral catalysts or resolving agents like tartaric acid derivatives .
- Optimization : Adjust solvent polarity (e.g., DMF for nitration), temperature (0–5°C for halogenation), and stoichiometry to minimize byproducts. Use HPLC to monitor intermediate purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Techniques :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and amine proton environment .
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase to verify enantiomeric excess (>98% for (S)-enantiomer) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C9H8ClF3N) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening :
- Receptor Binding : Radioligand assays for serotonin/dopamine receptors due to structural similarity to phenethylamine neurotransmitters .
- Cytotoxicity : MTT assay in HEK-293 cells (IC50 > 100 µL suggests low toxicity) .
Advanced Research Questions
Q. How can enantiomer-specific bioactivity differences be systematically investigated?
- Approach :
- Synthesis : Prepare both (S)- and (R)-enantiomers via asymmetric catalysis (e.g., Ru-BINAP complexes) .
- In Vitro Testing : Compare EC50 values in receptor activation assays. For example, (S)-enantiomers often show 10–100x higher affinity for G-protein-coupled receptors .
- Molecular Dynamics : Simulate docking interactions with receptor binding pockets (e.g., 5-HT2A) using Schrödinger Suite .
Q. What computational strategies predict the compound’s metabolic stability and metabolite profiles?
- Methods :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., trifluoromethyl group resists oxidation) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile positions (e.g., amine group susceptible to glucuronidation) .
Q. How can contradictory data in receptor binding assays be resolved?
- Troubleshooting :
- Assay Conditions : Vary buffer pH (7.4 vs. 6.8) to assess protonation effects on amine reactivity .
- Control Experiments : Use known agonists/antagonists (e.g., ketanserin for 5-HT2A) to validate assay reliability .
Q. What strategies improve solubility without compromising bioactivity?
- Approaches :
- Salt Formation : Hydrochloride salts increase aqueous solubility (e.g., 25 mg/mL in PBS vs. 2 mg/mL for free base) .
- Co-solvents : Use cyclodextrin complexes or DMSO/PEG mixtures for in vivo formulations .
Q. How can X-ray crystallography elucidate its binding mode with target proteins?
- Protocol :
Co-crystallization : Incubate the compound with purified receptor fragments (e.g., β2-adrenergic receptor) in 20% PEG 3350 .
Data Collection : Use SHELX for structure refinement; resolve electron density maps to <2.0 Å resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
